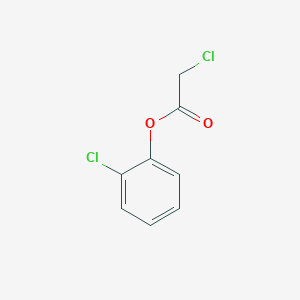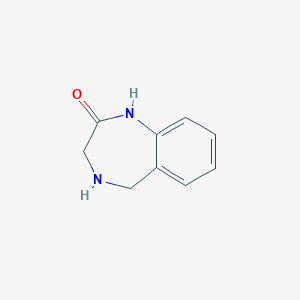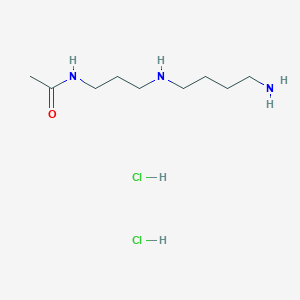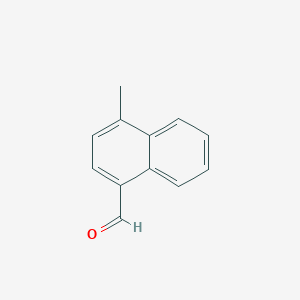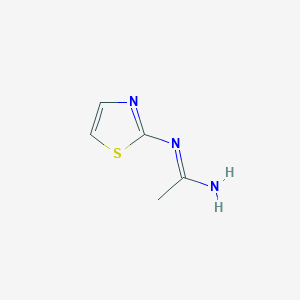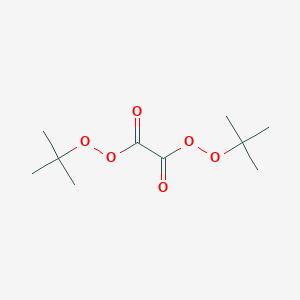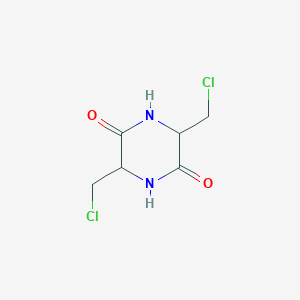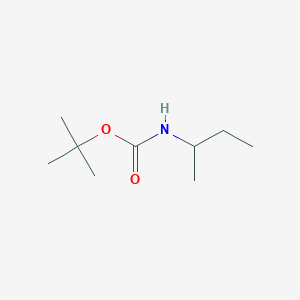
Carbamic acid, (1-methylpropyl)-, 1,1-dimethylethyl ester (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (1-methylpropyl)-, 1,1-dimethylethyl ester (9CI), commonly known as tert-butyl isocyanate, is a colorless liquid with a pungent odor. It is widely used in various industries, including the production of pesticides, herbicides, and pharmaceuticals.
Wirkmechanismus
Tert-butyl isocyanate reacts with various nucleophiles, including amines, alcohols, and thiols, to form carbamates. The reaction is catalyzed by various catalysts, including Lewis acids and bases. The mechanism of action of tert-butyl isocyanate involves the formation of a reactive intermediate, which then reacts with the nucleophile to form the carbamate.
Biochemische Und Physiologische Effekte
Tert-butyl isocyanate is a potent irritant to the skin, eyes, and respiratory tract. It can cause chemical burns and respiratory distress. The compound is also toxic to aquatic organisms and can cause environmental damage.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl isocyanate is a useful reagent in the synthesis of various compounds, including pharmaceuticals. It is relatively easy to handle and store, and it has a long shelf life. However, the compound is highly reactive and can react with other chemicals in the lab, leading to unwanted side reactions.
Zukünftige Richtungen
There are many potential future directions for the use of tert-butyl isocyanate in scientific research. One area of interest is the development of new catalysts for the synthesis of carbamates. Another area of interest is the use of tert-butyl isocyanate in the synthesis of new pharmaceuticals, including antitumor agents and antiviral drugs. Additionally, the compound could be used in the development of new materials, such as polymers and coatings.
Synthesemethoden
Tert-butyl isocyanate is synthesized by reacting tert-butyl alcohol with phosgene in the presence of a base. The reaction produces tert-butyl chloroformate, which is then reacted with ammonia to produce tert-butyl isocyanate.
Wissenschaftliche Forschungsanwendungen
Tert-butyl isocyanate is widely used in scientific research for the synthesis of various compounds, including ureas, guanidines, and carbamates. It is also used in the production of pharmaceuticals, such as antitumor agents and antiviral drugs.
Eigenschaften
CAS-Nummer |
134953-64-3 |
|---|---|
Produktname |
Carbamic acid, (1-methylpropyl)-, 1,1-dimethylethyl ester (9CI) |
Molekularformel |
C9H19NO2 |
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
tert-butyl N-butan-2-ylcarbamate |
InChI |
InChI=1S/C9H19NO2/c1-6-7(2)10-8(11)12-9(3,4)5/h7H,6H2,1-5H3,(H,10,11) |
InChI-Schlüssel |
JOLOYYRHPUVBJM-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CCC(C)NC(=O)OC(C)(C)C |
Synonyme |
Carbamic acid, (1-methylpropyl)-, 1,1-dimethylethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B157124.png)

